REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([Br:9])[C:3]=1[CH2:10][OH:11].N1C=CC=CC=1.[C:18](Cl)(=[O:20])[CH3:19]>C(Cl)Cl>[C:18]([O:11][CH2:10][C:3]1[C:2]([Br:1])=[CH:7][C:6]([F:8])=[CH:5][C:4]=1[Br:9])(=[O:20])[CH3:19]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC(=C1)F)Br)CO
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was evaporated in vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica-gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with petroleum ether/ethyl acetate (from 50:1 to 20:1)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC1=C(C=C(C=C1Br)F)Br
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |